Sodium;triphenylborane;hydroxide

Übersicht

Beschreibung

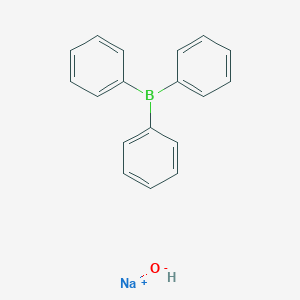

Sodium;triphenylborane;hydroxide is a chemical compound with the molecular formula C18H15BNaO. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a solution in water, with concentrations ranging from 6-10% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium;triphenylborane;hydroxide can be synthesized through the reaction of triphenylborane with sodium hydroxide in an aqueous medium. The general procedure involves dissolving triphenylborane in an organic solvent, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is then stirred at room temperature until the adduct forms .

Industrial Production Methods: In industrial settings, the production of triphenylborane-sodium hydroxide adduct involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium;triphenylborane;hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triphenylborane oxide.

Reduction: It can be reduced under specific conditions to yield triphenylborane.

Substitution: The adduct can participate in substitution reactions where the hydroxide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles like halides and amines can be used under mild conditions.

Major Products Formed:

Oxidation: Triphenylborane oxide.

Reduction: Triphenylborane.

Substitution: Substituted triphenylborane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium triphenylborane hydroxide is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Oxidation : It can be oxidized to form triphenylborane oxide.

- Reduction : Under specific conditions, it can be reduced to yield triphenylborane.

- Substitution : The compound can engage in substitution reactions where the hydroxide ion is replaced by other nucleophiles.

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Aqueous or organic solvent |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Various nucleophiles (e.g., halides) | Mild conditions |

Major products from these reactions include triphenylborane oxide from oxidation and substituted derivatives from substitution reactions.

Catalysis

In catalysis, sodium triphenylborane hydroxide acts as a Lewis acid, facilitating the formation of Lewis acid-base adducts with various nucleophiles. This interaction leads to stable complexes that exhibit unique chemical properties. Its applications include:

- Polymer Synthesis : It serves as a promoter in the copolymerization of epoxides with carbon dioxide and isocyanates.

- Hydrocyanation of Olefins : It plays a crucial role in the hydrocyanation of olefins in the presence of nickel complexes .

Biological Research

Research into sodium triphenylborane hydroxide's potential biological activities includes exploring its interactions with biomolecules. Studies have indicated possible therapeutic applications, particularly in cancer research, where it may influence cellular mechanisms through its reactivity .

Case Study 1: Catalytic Applications

A study demonstrated that sodium triphenylborane hydroxide effectively catalyzed the copolymerization of epoxides with carbon dioxide, producing high yields of alternating polyurethanes. The reaction was characterized by rapid polymerization rates and high molecular weights, showcasing its potential in sustainable polymer production .

In another investigation, sodium triphenylborane hydroxide was tested for its effects on cancer cell lines. The results indicated that it could induce apoptosis in specific types of cancer cells, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of triphenylborane-sodium hydroxide adduct involves its behavior as a Lewis acid. It can form Lewis acid-base adducts with various nucleophiles, such as amines. This interaction leads to the formation of stable complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Triphenylborane: A closely related compound with similar chemical properties but without the hydroxide adduct.

Sodium Borohydride: Another boron-containing compound used in reduction reactions.

Phenylboronic Acid: A boronic acid derivative with different reactivity and applications.

Uniqueness: Sodium;triphenylborane;hydroxide is unique due to its ability to form stable complexes with nucleophiles, making it valuable in various chemical reactions and industrial applications. Its solubility in water and specific reactivity profile distinguish it from other boron-containing compounds .

Biologische Aktivität

Sodium triphenylborane hydroxide (NaTPB·OH) is a compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Sodium triphenylborane hydroxide acts primarily as a Lewis acid, forming adducts with various nucleophiles, such as amines and hydroxides. This characteristic allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. The ability to form stable complexes is crucial for its interactions with biological molecules, potentially influencing their activity.

Key Reactions:

- Oxidation: Forms triphenylborane oxide.

- Reduction: Yields triphenylborane under specific conditions.

- Substitution: Can replace hydroxide ions with other nucleophiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sodium triphenylborane hydroxide. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Case Study:

- In vitro tests demonstrated that NaTPB·OH significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with nosocomial infections. The compound's ability to destabilize bacterial membranes was a key factor in its efficacy .

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Research indicates that sodium triphenylborane derivatives can inhibit specific enzymes involved in cancer progression, such as β-lactamases. These enzymes are crucial for bacterial resistance but also play roles in certain cancer pathways .

Research Findings:

- A study revealed that modifications of the triphenylborane structure significantly enhanced its inhibitory activity against cancer cell lines. The introduction of specific functional groups improved binding affinity to target proteins involved in tumor growth .

Data Table: Biological Activity Summary

Future Directions in Research

The ongoing exploration of sodium triphenylborane hydroxide's biological activity suggests several avenues for future research:

- Mechanistic Studies: Further elucidation of the molecular mechanisms by which NaTPB·OH interacts with biological systems could lead to novel therapeutic applications.

- Formulation Development: Investigating the formulation of NaTPB·OH with other compounds may enhance its efficacy and broaden its application scope in medicine.

- Clinical Trials: Conducting clinical trials to assess the safety and effectiveness of sodium triphenylborane hydroxide in treating infections or cancer could pave the way for its use as a therapeutic agent.

Eigenschaften

CAS-Nummer |

12113-07-4 |

|---|---|

Molekularformel |

C18H16BNaO |

Molekulargewicht |

282.1 g/mol |

IUPAC-Name |

sodium;hydroxy(triphenyl)boranuide |

InChI |

InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |

InChI-Schlüssel |

SUZMSMLUONFLDA-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |

Isomerische SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |

Kanonische SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |

Key on ui other cas no. |

12113-07-4 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.